

An In-depth Technical Guide to Methyl 2-Furoate: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-furoate (CAS No. 611-13-2) is a furan derivative and a valuable organic compound with applications in the flavor, fragrance, and pharmaceutical industries.[1][2] Its characteristic fruity and mushroom-like aroma has led to its use as a flavoring agent.[1][2] Structurally, it comprises a furan ring substituted with a methyl ester group, which dictates its chemical reactivity and physical properties.[3] This guide provides a comprehensive overview of the chemical and physical properties of methyl 2-furoate, detailed experimental protocols for its synthesis and characterization, and a summary of its spectroscopic data.

Chemical Structure and Identification

Methyl 2-furoate, also known as methyl furan-2-carboxylate or methyl pyromucate, is an organic compound with the molecular formula C₆H₆O₃.[3][4][5] The molecule consists of a five-membered aromatic furan ring with an oxygen atom, to which a methyl ester group (-COOCH₃) is attached at the second carbon position.[3]



Identifier	Value
IUPAC Name	methyl furan-2-carboxylate[4]
CAS Number	611-13-2[4]
Molecular Formula	C ₆ H ₆ O ₃ [3][4][5]
Molecular Weight	126.11 g/mol [3][5][6]
SMILES	COC(=O)c1ccco1[7][8]
InChI	1S/C6H6O3/c1-8-6(7)5-3-2-4-9-5/h2-4H,1H3[4] [7][8]
InChIKey	HDJLSECJEQSPKW-UHFFFAOYSA-N[4][7][8]

Physicochemical Properties

Methyl 2-furoate is a colorless to orange liquid at room temperature.[3][6] It is characterized by a pleasant, fruity odor.[1] A summary of its key physical and chemical properties is presented in the table below.

Property	Value	Reference
Appearance	Colorless to orange liquid	[3][6]
Boiling Point	181 °C (at 760 mmHg)	[1][4][7]
Density	1.179 g/mL at 25 °C	[1][3][7]
Refractive Index (n ²⁰ /D)	1.487	[1][6][7]
Flash Point	73 °C (closed cup)	[7]
Solubility	Insoluble to slightly soluble in water; soluble in oils and organic solvents like methanol and chloroform.	[3][4]
LogP	1.00	[4]



Spectroscopic Data

The structural elucidation of **methyl 2-furoate** is supported by various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **methyl 2-furoate** in CDCl₃ typically shows signals corresponding to the three protons on the furan ring and the three protons of the methyl ester group.

Chemical Shift (ppm)	Multiplicity	Assignment
7.60	dd	H5
7.19	dd	H3
6.52	dd	H4
3.90	S	-OCH₃

Data sourced from PubChem, acquired on a 400 MHz instrument in CDCI₃.[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (ppm)	Assignment
159.16	C=O
146.46	C2
144.77	C5
117.98	C3
111.93	C4
51.84	-OCH₃

Data sourced from PubChem, acquired on a 25.16 MHz instrument in CDCI₃.[4]



Infrared (IR) Spectroscopy

The IR spectrum of **methyl 2-furoate** exhibits characteristic absorption bands for the carbonyl group of the ester and the C-O stretching of the furan ring. Key peaks are observed around 1720 cm⁻¹ (C=O stretch) and in the region of 1200-1000 cm⁻¹ (C-O stretch).

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of **methyl 2-furoate** shows a molecular ion peak (M⁺) at m/z 126, corresponding to its molecular weight.

Experimental Protocols Synthesis of Methyl 2-Furoate via Fischer Esterification

Methyl 2-furoate is commonly synthesized by the Fischer esterification of 2-furoic acid with methanol, using an acid catalyst.

Materials:

- 2-Furoic acid
- Methanol (anhydrous)
- Concentrated Sulfuric Acid (H2SO4) or Sodium Bisulfate Monohydrate (NaHSO4·H2O)[5]
- Sodium Bicarbonate (saturated solution)
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
- Round-bottom flask
- · Reflux condenser
- Separatory funnel
- Rotary evaporator



Procedure:

- In a round-bottom flask, dissolve 2-furoic acid in an excess of methanol (e.g., a 1:15 molar ratio of acid to alcohol).[5]
- Carefully add a catalytic amount of concentrated sulfuric acid or a specified amount of sodium bisulfate monohydrate (e.g., 0.1 g for 5 g of furoic acid).[5]
- Attach a reflux condenser and heat the mixture to reflux for a specified time (e.g., 150 minutes).[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Transfer the reaction mixture to a separatory funnel containing water.[5]
- Extract the aqueous layer with an organic solvent such as ethyl acetate.
- Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude methyl 2-furoate.
- The product can be further purified by vacuum distillation, collecting the fraction at 150-155
 °C (at 0.08 MPa).[5]

Characterization Protocols

- 4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation: Prepare a solution of methyl 2-furoate in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
- Instrumentation: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).[4]



 Data Acquisition: Obtain the spectra at room temperature, using standard acquisition parameters.

4.2.2. Infrared (IR) Spectroscopy

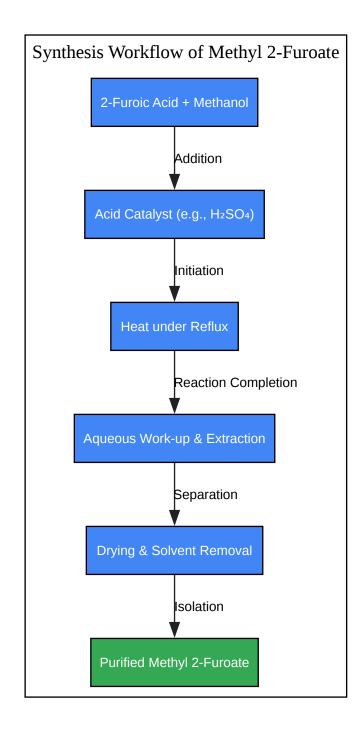
- Sample Preparation: For a liquid sample like **methyl 2-furoate**, a neat spectrum can be obtained by placing a drop of the liquid between two KBr plates.[8]
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the standard range (e.g., 4000-400 cm⁻¹).

4.2.3. Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer, often via Gas Chromatography (GC-MS) for separation and analysis.
- Ionization: Use Electron Ionization (EI) as the ionization method.
- Analysis: Analyze the resulting mass spectrum for the molecular ion peak and fragmentation pattern.

Visualizations





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- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 2-Furoate: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b042507#methyl-2-furoate-chemical-properties-and-structure]

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